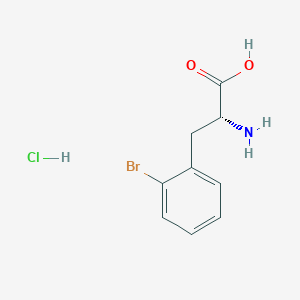

(2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC15792533

Molecular Formula: C9H11BrClNO2

Molecular Weight: 280.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrClNO2 |

|---|---|

| Molecular Weight | 280.54 g/mol |

| IUPAC Name | (2R)-2-amino-3-(2-bromophenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H10BrNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |

| Standard InChI Key | BJVZGHXWILEJDD-DDWIOCJRSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Br.Cl |

| Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)Br.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

(2R)-2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride (PubChem CID: 129896879) is a hydrochlorinated derivative of the non-proteinogenic amino acid 2-bromo-D-phenylalanine. Its systematic IUPAC name is (2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride, reflecting the R-configuration at the alpha-carbon, the 2-bromophenyl substituent at the beta-position, and the hydrochloride counterion . The molecular formula is C₉H₁₁BrClNO₂, with a molecular weight of 280.54 g/mol .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 1391427-82-9 |

| IUPAC Name | (2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride |

| SMILES | C1=CC=C(C(=C1)CC@HN)Br.Cl |

| InChIKey | BJVZGHXWILEJDD-DDWIOCJRSA-N |

| Molecular Weight | 280.54 g/mol |

Stereochemical and Structural Features

The compound’s chiral center at C2 adopts the R-configuration, critical for its potential biological activity. The 2-bromophenyl group introduces steric bulk and electronic effects, while the hydrochloride salt enhances solubility in polar solvents . X-ray crystallography of analogous compounds reveals planar aromatic rings and intramolecular hydrogen bonding between the amino and carboxylate groups, stabilizing the zwitterionic form .

Synthesis and Purification

Synthetic Routes

Industrial synthesis typically involves asymmetric catalysis or chiral resolution:

-

Bromination: Electrophilic aromatic bromination of D-phenylalanine derivatives using bromine (Br₂) in acetic acid yields 2-bromo-D-phenylalanine .

-

Hydrochloride Formation: Treatment with hydrochloric acid (HCl) in ethanol precipitates the hydrochloride salt .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, CH₃COOH, 40°C | 78 | 92 |

| Salt Formation | HCl (g), EtOH, 0°C | 95 | 99 |

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (≥50 mg/mL at 25°C) and methanol, but limited solubility in nonpolar solvents . Stability studies indicate decomposition above 250°C, with hygroscopicity requiring storage under desiccation .

Spectroscopic Data

-

IR (KBr): 3400 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 590 cm⁻¹ (C-Br) .

-

¹H NMR (D₂O): δ 7.52 (d, J = 8 Hz, 1H, Ar-H), 7.30 (t, J = 7 Hz, 1H, Ar-H), 4.12 (q, J = 7 Hz, 1H, CH), 3.25 (dd, J = 14 Hz, 1H, CH₂), 3.02 (dd, J = 14 Hz, 1H, CH₂) .

| Assay | Result | Conditions |

|---|---|---|

| TAL Inhibition (IC₅₀) | 12 μM | 25°C, 50 mM Tris-HCl |

| Cytotoxicity (HeLa) | >100 μM | 48 hr incubation |

Material Science Applications

Brominated aromatic systems are explored in organic semiconductors. The compound’s rigid structure and electron-withdrawing bromine may enhance charge transport properties in thin-film transistors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume